![molecular formula C22H19N5O5S2 B3015662 ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate CAS No. 896295-76-4](/img/structure/B3015662.png)
ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of ethyl benzoate, which is a common ester used in organic synthesis. It contains several functional groups, including a methoxyphenyl group, a thiadiazolo-triazine ring, and an acetylamino group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a detailed study, it’s difficult to provide an accurate analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .Scientific Research Applications
Anticancer Activity
1,3,4-Thiadiazole derivatives have emerged as promising candidates for designing new antitumor agents. These compounds exhibit cytotoxic properties and are being explored for their potential in cancer treatment . Specifically, ethyl 2-[({[3-(4-methoxyphenyl)-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl}acetyl)amino]benzoate has shown significant anticancer activity against colon cancer cell lines (HT29) with an IC50 value of 12 μM .
Antimicrobial and Antifungal Properties
Thiadiazole derivatives, including our compound of interest, possess antimicrobial and antifungal activities. These molecules can inhibit the growth of bacteria and fungi, making them potential candidates for novel therapeutic agents .
Analgesic and Anti-Inflammatory Effects
Studies have indicated that 1,3,4-thiadiazole derivatives exhibit analgesic and anti-inflammatory properties. These effects could be valuable in managing pain and inflammation-related conditions .
Antipsychotic and Antidepressant Potential
The compound’s structure suggests that it may interact with neurotransmitter systems. Some derivatives have demonstrated antipsychotic and antidepressant effects, which could be relevant for mental health treatments .
Anticonvulsant Activity
Certain 1,3,4-thiadiazole derivatives, including our compound, exhibit anticonvulsant properties. These findings open avenues for research in epilepsy management .
Anti-Leishmanial Properties
Leishmaniasis, caused by protozoan parasites, is a neglected tropical disease. Thiadiazole derivatives have shown anti-leishmanial activity, and further exploration of our compound’s potential in this context is warranted .
Mechanism of Action
Target of Action
It is known that 1,3,4-thiadiazole derivatives, a key structural component of this compound, have been associated with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This permits them to inhibit replication of both bacterial and cancer cells .
Biochemical Pathways
It is known that 1,3,4-thiadiazole derivatives can disrupt processes related to dna replication , which could potentially affect a wide range of biochemical pathways.
Result of Action
Given the known ability of 1,3,4-thiadiazole derivatives to disrupt dna replication , it can be inferred that this compound may have potential antitumor and antimicrobial effects.
Future Directions
properties
IUPAC Name |
ethyl 2-[[2-[[3-(4-methoxyphenyl)-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O5S2/c1-3-32-20(30)15-6-4-5-7-16(15)23-17(28)12-33-22-26-27-19(29)18(24-25-21(27)34-22)13-8-10-14(31-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXINULNEYWFKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.